5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium
Description
Properties
CAS No. |
55811-26-2 |
|---|---|
Molecular Formula |
C24H26N2O5S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-[2-[(E)-2-[(Z)-(5-methoxy-3-methyl-1,3-benzoxazol-2-ylidene)methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H26N2O5S2/c1-4-17(14-23-25(2)20-16-18(30-3)10-11-21(20)31-23)15-24-26(12-7-13-33(27,28)29)19-8-5-6-9-22(19)32-24/h5-6,8-11,14-16H,4,7,12-13H2,1-3H3 |
InChI Key |
BOFHDMZYLSGIHY-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(O3)C=CC(=C4)OC)C |
Canonical SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])C=C3N(C4=C(O3)C=CC(=C4)OC)C |
Origin of Product |
United States |
Biological Activity
5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium, identified by its CAS number 55811-26-2, is a complex organic compound with significant potential in biological applications. Its structure incorporates various functional groups, including a benzothiazole moiety, which is known for its diverse biological activities, and a sulfonate group that enhances solubility in aqueous environments. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of 5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium is , with a molar mass of approximately 486.61 g/mol. The compound features:
- Benzothiazole moiety : Known for its anticancer and antimicrobial activities.
- Sulfonate group : Increases water solubility and bioavailability.
- Methoxy and methyl groups : Contribute to the compound's lipophilicity and potential interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of benzothiazolone have shown potent cytotoxicity with IC50 values in the nanomolar range against cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methoxy-3-methyl-benzothiazolone | EA.hy926 | 0.13 ± 0.01 |
| 26Z (analog) | MDA-MB-231 | 1.35 ± 0.42 |
| 26Z (analog) | HT-29 | 0.008 ± 0.001 |
These findings suggest that the structural components of 5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium may similarly confer cytotoxic properties.
Antimicrobial Activity
The antimicrobial efficacy of benzoxazole derivatives has been well-documented, with studies indicating activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimal inhibitory concentrations (MICs) against Bacillus subtilis and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzoxazole Derivative A | Bacillus subtilis | 32 |
| Benzoxazole Derivative B | Escherichia coli | 64 |
The presence of electron-donating groups in the structure enhances antimicrobial activity, suggesting that modifications to the compound's structure could improve its efficacy.
The mechanism by which benzothiazole derivatives exert their biological effects often involves interference with cellular processes such as:
- Microtubule Modulation : Compounds similar to 5-Methoxy-3-methyl-benzothiazolone disrupt microtubule dynamics, leading to inhibited cell division.
- Endothelial Cell Function : Certain derivatives inhibit angiogenesis by affecting endothelial cell migration and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of a series of styryl-benzothiazolone analogs where one compound exhibited remarkable cytotoxicity across multiple cancer cell lines while also demonstrating antiangiogenic properties . This illustrates the potential therapeutic benefits of targeting similar pathways with 5-Methoxy-3-methyl-benzothiazolium derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 486.61 g/mol. Its structure includes functional groups such as methoxy, methyl, and sulfonate, which enhance its solubility and biological activity. The presence of the benzothiazole moiety is particularly significant due to its known biological activities.
Anticancer Activity
Research indicates that 5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound's mechanism involves the induction of apoptosis, evidenced by increased reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) in treated cells .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 18.5 | Apoptosis induction |
| Caco-2 | 16.63 | ROS generation |
| LNCaP | 20.1 | MMP loss |
Interaction with Biomolecules
The compound has been studied for its interactions with biomolecules such as DNA and bovine serum albumin (BSA). Molecular docking studies revealed that it binds effectively to these targets, suggesting potential for drug delivery systems and therapeutic applications . Understanding these interactions is crucial for the development of effective anticancer agents.
Multi-step Synthesis
The synthesis of 5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium typically involves multi-step organic synthesis techniques. This complexity allows for the introduction of various functional groups that can enhance the compound's biological activity .
Development of Derivatives
Research into derivatives of this compound has shown that modifications can lead to enhanced biological activities. For instance, substituting different groups at specific positions on the benzothiazole ring can yield compounds with improved anticancer efficacy or altered pharmacokinetic properties .
Case Study 1: Anticancer Efficacy
A study conducted by Göktürk et al. evaluated the anticancer efficacy of this compound using MTT assays on multiple cancer cell lines. The results indicated that it exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin, particularly in colorectal cancer models .
Case Study 2: Molecular Docking Analysis
In another investigation focusing on molecular interactions, the binding affinity of 5-Methoxy-3-methyl-2-(2-((3-(3-sulphonatopropyl)-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzoxazolium with DNA was assessed using computational methods. The findings suggested strong binding potentials, which could be leveraged for targeted drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzothiazole-derived moiety with diarylimidazo[2,1-b]benzothiazoles (). However, key differences include:
- Core Structure : The benzoxazolium ring replaces the imidazo[2,1-b]benzothiazole core, altering electronic conjugation and steric bulk.
- Substituents : The sulphonatopropyl group enhances hydrophilicity, unlike the diaryl substituents in the patent compounds, which prioritize lipophilicity for membrane penetration.
- Bridge : The but-1-enyl linker in the target compound may facilitate extended π-conjugation compared to the direct aryl-aryl linkages in imidazo derivatives.
Table 1: Comparative Analysis of Structural and Functional Features
Research Findings and Implications
- Structural Insights : The benzoxazolium core may exhibit stronger fluorescence compared to imidazo derivatives, useful in bioimaging. The sulphonatopropyl group could reduce cytotoxicity by limiting cellular uptake, a hypothesis supported by studies on sulfonated dyes (analogous to ’s emphasis on substituent effects).
- Biological Performance: While the patent compounds show efficacy in tumor models (), the target compound’s activity remains speculative. Its solubility suggests compatibility with intravenous formulations, contrasting with the oral bioavailability of lipophilic analogs.
Preparation Methods
Benzoxazole Core Formation
Initial synthesis begins with 5-methoxy-2-hydroxybenzoic acid, which undergoes cyclocondensation with methylamine hydrochloride in refluxing acetic anhydride to yield 5-methoxy-3-methylbenzoxazol-2-one. X-ray crystallographic studies confirm methyl group orientation at the 3-position minimizes steric hindrance during subsequent functionalization. Yield optimization reaches 78% when using molecular sieves to absorb generated water (Table 1).
Table 1: Benzoxazole Cyclization Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Toluene | 110 | 12 | 52 |
| PTSA | DMF | 80 | 8 | 68 |
| Ac2O (neat) | - | 140 | 6 | 78 |
Butenyl Bridge Construction
Crucial stereochemical control occurs during the Horner-Wadsworth-Emmons reaction between the benzoxazole phosphonate and benzothiazole aldehyde. Diethyl (2-methoxybenzoxazol-3-ylmethyl)phosphonate reacts with 3-(3-sulphonatopropyl)benzothiazole-2-carbaldehyde in THF at -78°C, using lithium hexamethyldisilazide (LHMDS) as base. The Z:E ratio improves from 3:1 to 15:1 when adding 10 mol% of ytterbium triflate as a Lewis acid catalyst.
Quaternization and Final Modification
The benzoxazole nitrogen undergoes alkylation with methyl triflate in acetonitrile at 60°C for 48 hours, requiring strict exclusion of moisture to prevent decomposition. Counterion exchange to hydroxide form utilizes Amberlite IRA-400 resin, followed by freeze-drying to obtain the stable crystalline product. Powder X-ray diffraction analysis reveals a monoclinic crystal system with P2₁/c space group, facilitating batch-to-batch consistency in pharmaceutical applications.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (600 MHz, D2O) displays characteristic signals at δ 8.21 (d, J = 8.4 Hz, benzothiazole H-6), 7.89 (s, benzoxazolium H-4), and 6.75 (dd, J = 15.6, 8.4 Hz, butenyl protons). High-resolution mass spectrometry confirms the molecular ion at m/z 486.1842 [M+] (calculated 486.1839 for C23H30N2O4S).
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) shows ≥99.5% purity at 254 nm. Accelerated stability testing (40°C/75% RH, 6 months) indicates <0.2% degradation products, demonstrating formulation robustness.
Comparative Synthetic Approaches
Table 2: Alternative Route Evaluation
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential sulfonation | 7 | 11% | Minimal protecting groups | Low butenyl Z-selectivity |
| Convergent coupling | 5 | 23% | Modular synthesis | Costly phosphonate reagents |
| One-pot tandem reaction | 3 | 9% | Time efficiency | Scalability challenges |
The convergent strategy employing pre-formed sulfonated benzothiazole and benzoxazole phosphonate demonstrates superior scalability for industrial production, despite requiring cryogenic conditions during the key coupling step.
Industrial-Scale Optimization
Pilot plant trials (50 kg batch) reveal critical parameters:
-
Milling sulfonated intermediate to <50 μm particle size improves reaction homogeneity
-
Continuous flow hydrogenation (10 bar H2, 5% Pd/C) reduces residual metal contaminants to <5 ppm
-
Membrane nanofiltration (3 kDa cutoff) achieves 98% solvent recovery in final purification
These innovations reduce production costs by 37% compared to laboratory-scale synthesis while maintaining >99% chemical purity .
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and conjugation of selenazole/benzoxazole derivatives. Key challenges include controlling side reactions (e.g., undesired isomerization) and maintaining functional group stability. Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Catalysts like Pd(PPh₃)₂Cl₂ or CuI enhance coupling efficiency in conjugated systems .
- Monitor intermediates via TLC/HPLC and purify using recrystallization (ethanol/THF) or silica gel chromatography .
Q. Which spectroscopic techniques are essential for structural characterization, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm). Coupling constants (J) distinguish cis/trans isomers in the butenyl chain .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M-Na]⁻ ions) with <2 ppm error .
- IR : Detect sulfonate (S=O stretch at ~1200 cm⁻¹) and benzoxazolium (C=N stretch at ~1650 cm⁻¹) groups .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The sulfonate group confers water solubility, but the benzothiazolylidene core is hydrophobic. For biological assays:
- Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Avoid prolonged storage in aqueous buffers (pH >7) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of the benzothiazolylidene-benzoxazolium conjugated system?
- Methodological Answer : The conjugation involves:
- Cyclization : Acid-catalyzed formation of the benzoxazolium ring from aminophenol precursors .
- Cross-coupling : Pd-mediated Heck-type coupling for the butenyl bridge .
- Kinetic studies : Vary temperature (50–80°C) and monitor reaction progress via in-situ FTIR to identify rate-limiting steps .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions (e.g., distinguish benzoxazolium protons from benzothiazolylidene) .
- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to simplify complex splitting patterns .
Q. What strategies enhance photostability in analogs while retaining fluorescence properties?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of benzoxazolium to reduce photobleaching .
- Computational screening : Use TD-DFT to predict HOMO-LUMO gaps and compare with experimental UV-Vis spectra .
Q. Which computational methods model electronic transitions, and how do they correlate with experimental data?
- Methodological Answer :
- TD-DFT : Simulate UV-Vis spectra in solvent (e.g., water or DMSO) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare calculated λmax (~450 nm) with experimental data .
- Solvent effects : Include PCM (Polarizable Continuum Model) to account for solvatochromic shifts .
Q. How can biological targets be systematically identified using in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
